REACTION_CXSMILES
|
[N:1]1([CH:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[O:9])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:22]1([Mg]Br)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C1COCC1>[N:1]1([CH:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[OH:9])[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1
|
Name
|
2-Morpholin-4-yl-2-phenyl-1-pyridin-2-yl-ethanone
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(C(=O)C1=NC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
159 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1 mL of aqueous NaHCO3(sat)
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature
|
Type
|
ADDITION
|
Details
|
The mixture was poured into NaHCO3 (sat)
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative HPLC
|
Type
|
ADDITION
|
Details
|
The appropriate fractions were poured into NaHCO3(sat)
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C(C(O)(C1=NC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |